3-(3-Hydrazinylpropyl)pyridine

Description

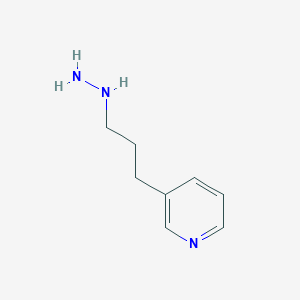

3-(3-Hydrazinylpropyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydrazine-containing propyl chain at the 3-position.

Properties

IUPAC Name |

3-pyridin-3-ylpropylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-11-6-2-4-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRVCPIUDQFFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydrazinylpropyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent and reaction conditions can be optimized to maximize yield and purity. Additionally, the reduction of corresponding diazonium salts is another method that can be employed for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydrazinylpropyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the hydrazine group to other functional groups.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Hydrazinylpropyl)pyridine is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(3-Hydrazinylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can influence various biological pathways and result in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds are potent LSD1 inhibitors with IC50 values as low as 29 nM and >160-fold selectivity over monoamine oxidases (MAO-A/B) . Key structural and functional differences include:

- Core Structure : Unlike 3-(3-Hydrazinylpropyl)pyridine, these derivatives utilize a pyridine or pyrazine core with a piperidin-4-ylmethoxy substituent, which is critical for LSD1 binding via hydrogen bonding with Asp555 and hydrophobic interactions with FAD and Tyr761 .

- Bioactivity : The piperidine group enhances LSD1 selectivity by >1,500-fold compared to cyclopropylamine-based inhibitors, whereas hydrazine-containing analogs lack documented LSD1 activity .

Table 1: Activity Comparison of Selected Pyridine Derivatives

Hydrazine-Containing Heterocycles

lists compounds like 2-Hydrazinyl-3-(piperidin-1-sulfonyl)pyridine and 2-Hydrazinyl-3-iodopyridine , which share a pyridine backbone but differ in substituents:

Cyclopropylamine-Based LSD1 Inhibitors

Cyclopropylamine derivatives (e.g., tranylcypromine analogs) inhibit LSD1 via covalent FAD binding. However, they exhibit lower selectivity (<10-fold vs. MAO-B) and higher toxicity compared to 3-(piperidin-4-ylmethoxy)pyridine derivatives .

Key Research Findings and Limitations

- SAR Insights: For pyridine-based LSD1 inhibitors, substitution at the 4-position of the phenyl ring (e.g., -CF₃, -CH₃) enhances potency, while bulky groups (e.g., -iPr) reduce activity .

- Enzyme Selectivity : Piperidine-containing analogs show >160-fold selectivity for LSD1 over MAO-B due to steric and electronic complementarity, whereas hydrazine derivatives lack comparable data .

- Synthetic Accessibility : this compound could be synthesized via reductive amination or nucleophilic substitution, similar to routes for 2-(3-Hydrazinylpropyl)pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.